Morantel Tartrate

Veterinary Parasitology Ruminant Health Anthelmintic Pharmacology

Select Morantel Tartrate (26155-31-7) for scientifically differentiated efficacy over pyrantel or oxantel. Its exclusive sustained-release intraruminal bolus delivers 90 days of continuous nematode control—replacing 4-6 conventional drenches and cutting pasture larvae by 83%. Negligible systemic absorption and undetectable plasma levels (<0.05 µg/mL) eliminate milk residue concerns, critical for dairy compliance. A >20-fold safety margin (MTD >200 mg/kg vs. 6-10 mg/kg therapeutic dose) supports safe mass administration via feed premix. For α7 nAChR research, its 7-fold higher potency than acetylcholine provides a superior molecular probe.

Molecular Formula C16H22N2O6S
Molecular Weight 370.4 g/mol
CAS No. 26155-31-7
Cat. No. B1676741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorantel Tartrate
CAS26155-31-7
SynonymsParatect;  Thelmesan;  Banminth-II;  BanminthII;  Banminth II;  Rumatel-88 Rumatel88;  Rumatel 88;  Morantel tartrate
Molecular FormulaC16H22N2O6S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b5-4+;/t;1-,2-/m.1/s1
InChIKeyGGXQONWGCAQGNA-UUSVNAAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>55.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Morantel Tartrate (CAS 26155-31-7): Veterinary Anthelmintic Baseline Properties for Informed Sourcing


Morantel Tartrate is a tetrahydropyrimidine anthelmintic agent [1] developed by Pfizer and approved for use in cattle in the United States in 1981 [2]. It is a methyl-substituted analog of pyrantel, differing structurally by the presence of a methyl group on the thiophene ring [1]. The compound functions as a potent nicotinic acetylcholine receptor (nAChR) agonist at the neuromuscular junction of susceptible nematodes, causing prolonged spastic paralysis and expulsion from the host gastrointestinal tract [3]. Morantel Tartrate is primarily used for the control of gastrointestinal nematodes in ruminants (cattle, sheep, goats), swine, and horses [4], and is available in various formulations including a standard oral drench, a feed premix (Rumatel® 88), and a distinctive sustained-release intraruminal bolus (Paratect Flex®) [5]. The following evidence guide is designed to assist scientific procurement by quantifying its key differentiators against close structural and functional analogs.

Why Pyrantel or Oxantel Cannot Simply Substitute Morantel Tartrate: Evidence-Based Procurement Risk Assessment


Procurement decisions for tetrahydropyrimidine anthelmintics cannot be based on a simple assumption of class-wide interchangeability. Despite shared structural features and a common mechanism of action at the nematode nAChR, significant and quantifiable differences in potency, efficacy, pharmacokinetic profile, and formulation technology exist between Morantel Tartrate and its closest analogs, such as Pyrantel Tartrate and Oxantel [1]. These differences manifest in critical parameters including the required therapeutic dose [2], in vivo plasma concentration [3], and the ability to be formulated for season-long, prophylactic delivery [4]. Failing to account for these distinctions can lead to suboptimal parasite control, increased selection pressure for drug resistance, and compromised economic returns in livestock production systems. The following quantitative evidence demonstrates precisely why Morantel Tartrate is not a commodity equivalent to other tetrahydropyrimidines and why specific sourcing is a scientific, not a generic, choice.

Morantel Tartrate Procurement Evidence: A Quantitative Comparator Guide vs. Pyrantel, Oxantel & Levamisole


Superior In Vivo Potency: 2-Fold Lower Therapeutic Dose vs. Pyrantel Tartrate in Small Ruminants

In direct comparative trials in sheep and goats, morantel tartrate demonstrated comparable anthelmintic efficacy to pyrantel tartrate at half the dose. This indicates a higher inherent potency on a milligram-per-kilogram basis in the target species [1].

Veterinary Parasitology Ruminant Health Anthelmintic Pharmacology

Comparative Cholinergic Potency: Morantel = Pyrantel > Levamisole > Acetylcholine on Ascaris suum nAChR

Using intracellular current and voltage clamp techniques on Ascaris suum muscle cells, the relative potencies of anthelmintics were determined from dose-conductance relationships. The rank order of potency was found to be: morantel = pyrantel > levamisole > acetylcholine (ACh) [1]. This confirms that the substitution on the thiophene ring in morantel does not diminish its potency relative to the parent molecule, pyrantel, at the primary target site.

Receptor Pharmacology Electrophysiology Mechanism of Action

Negligible Systemic Absorption: Morantel Tartrate Undetectable in Plasma vs. Detectable Pyrantel Levels

Following oral administration of morantel tartrate to cattle and goats at a standard dose of 10 mg/kg bodyweight, morantel could not be detected in plasma (limit of detection <0.05 µg/mL) [1][2]. This is in contrast to pyrantel tartrate, which is well absorbed in monogastric species and shows measurable plasma concentrations in ruminants, albeit at lower levels than in pigs or dogs [3]. This near-complete lack of systemic absorption for morantel is a key pharmacokinetic differentiator.

Pharmacokinetics Drug Residue Food Safety

Wide Therapeutic Window: 20-Fold Safety Margin in Cattle Supports High-Volume Use

In cattle, the maximum tolerated dose of morantel tartrate is in excess of 200 mg/kg bodyweight, which is approximately 20 times the therapeutic dose range (6-10 mg/kg) [1][2]. Daily doses of 2.5 times the therapeutic dose administered for 2.5 weeks caused no toxic symptoms [2]. This wide safety margin is a significant advantage in large-scale production settings where accurate individual animal dosing can be challenging. The LD50 in mice is >5000 mg/kg [2].

Toxicology Veterinary Safety Regulatory Science

Distinct nAChR Subtype Selectivity: Morantel is a High-Efficacy α7 Agonist vs. Oxantel's Weak Agonism

In a study of recombinant nicotinic receptors, morantel was characterized as a high-efficacy and potent agonist of α7 receptors, with an EC50 for activation 7-fold lower than that of acetylcholine (ACh) [1]. In stark contrast, oxantel—another tetrahydropyrimidine analog—is a weak agonist of α7 receptors [1]. Furthermore, molecular studies identified that glutamine 57 (Gln57) on the complementary face of the α7 receptor is a key determinant of this high selectivity for morantel, a feature not shared with oxantel [1].

Molecular Pharmacology Nicotinic Receptor Drug Selectivity

Sustained-Release Formulation Advantage: 90-Day Prophylaxis with Paratect Flex® Bolus

A unique and commercially significant feature of morantel tartrate is its availability as a sustained-release intraruminal bolus (Paratect Flex®), designed to deliver a constant therapeutic dose of 150 mg/day for approximately 90 days [1][2]. This technology is a direct legacy of morantel tartrate's development [3]. The use of this bolus resulted in an 83% reduction in peak larval availability on pastures compared to untreated controls [4]. This seasonal, single-administration prophylaxis is a strategic differentiator that is not available for any formulation of pyrantel tartrate or oxantel.

Drug Delivery Sustained Release Grazing Management

Morantel Tartrate in Practice: 4 Key Application Scenarios Based on Verified Differentiators


Season-Long Prophylaxis in Grazing Cattle Using a Single Intraruminal Bolus

For beef and dairy operations with extensive grazing, the morantel tartrate sustained-release bolus (e.g., Paratect Flex®) provides 90 days of continuous anthelmintic protection from a single administration [1]. This approach, which is unique to morantel tartrate among the tetrahydropyrimidines, replaces the labor and animal stress associated with 4-6 conventional drenches. Field studies confirm an 83% reduction in peak larval contamination on pastures, leading to improved weight gains and herd health [2]. This scenario directly leverages the formulation differentiation quantified in Section 3.

Feed Additive Use in Swine and Cattle Requiring a Wide Safety Margin

Morantel tartrate formulated as a feed premix (e.g., Rumatel® 88) is ideal for mass treatment of swine and cattle, where precise individual oral dosing is impractical. The compound's >20-fold safety margin in cattle (>200 mg/kg maximum tolerated dose vs. a 6-10 mg/kg therapeutic dose) significantly reduces the risk of toxicity from accidental overconsumption of medicated feed [3]. This safety profile makes it a lower-risk procurement choice for large-scale feed additive applications compared to anthelmintics with narrower therapeutic windows.

Dairy Cattle Worm Control with Negligible Milk Residue Concerns

In lactating dairy cattle, the selection of an anthelmintic is often constrained by milk withdrawal periods and the risk of detectable residues. Morantel tartrate's pharmacokinetic profile—characterized by negligible systemic absorption and undetectable plasma levels (<0.05 µg/mL)—means it is not secreted into milk at detectable levels [4]. This provides a scientifically sound basis for its use in dairy herds, addressing a critical procurement and regulatory compliance point not met by all competing anthelmintics, including some formulations of its analog, pyrantel.

Research Tool for Nicotinic Receptor Pharmacology Studies

Morantel tartrate serves as a valuable molecular probe for studying nicotinic acetylcholine receptors. Its unique pharmacology includes being a high-efficacy, potent agonist of the α7 receptor subtype, with an EC50 7-fold lower than acetylcholine, which contrasts sharply with the weak agonism exhibited by the related compound oxantel [5]. This clear functional selectivity is underpinned by a specific molecular interaction at the Gln57 residue of the receptor [5]. This differentiator makes morantel tartrate the preferred tetrahydropyrimidine for research focused on α7 nAChR pharmacology, allosteric modulation, or as a chemical starting point for novel agonist design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morantel Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.